FAK Kinase Inhibition: Nanomolar Potency vs. Phenytoin Inactivity
5,5-Diphenylhydantoin-3-butyric acid exhibits potent inhibition of human focal adhesion kinase (FAK) with an IC50 of 42 nM, as measured in a TRF assay using baculovirus-expressed enzyme [1]. In contrast, the parent compound phenytoin (5,5-diphenylhydantoin) lacks the N3-butyric acid side chain and shows no reported FAK inhibitory activity at comparable concentrations, consistent with SAR studies indicating that the hydantoin core alone is insufficient for kinase engagement without an appropriate N3 substituent [2].
| Evidence Dimension | FAK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Phenytoin: no reported inhibition (class baseline; hydantoin core alone insufficient) |
| Quantified Difference | Not calculable (binary: active vs. inactive) |
| Conditions | Human FAK expressed in baculovirus; 30 min incubation; TRF assay |
Why This Matters
The 42 nM FAK IC50 identifies DPH-BA as a candidate for anti-metastatic and anti-angiogenic research, whereas phenytoin is irrelevant for FAK-targeting studies.
- [1] BindingDB. Affinity Data: IC50 42 nM for inhibition of human FAK by 5,5-diphenylhydantoin-3-butyric acid. View Source
- [2] Zha C, et al. Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. J Med Chem. 2004;47(26):6519-28. View Source
